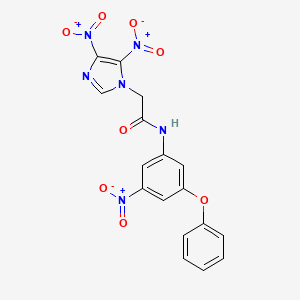

2-(4,5-dinitro-1H-imidazol-1-yl)-N-(3-nitro-5-phenoxyphenyl)acetamide

Description

Properties

Molecular Formula |

C17H12N6O8 |

|---|---|

Molecular Weight |

428.3 g/mol |

IUPAC Name |

2-(4,5-dinitroimidazol-1-yl)-N-(3-nitro-5-phenoxyphenyl)acetamide |

InChI |

InChI=1S/C17H12N6O8/c24-15(9-20-10-18-16(22(27)28)17(20)23(29)30)19-11-6-12(21(25)26)8-14(7-11)31-13-4-2-1-3-5-13/h1-8,10H,9H2,(H,19,24) |

InChI Key |

VDIJECJEMCBPPP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC(=CC(=C2)[N+](=O)[O-])NC(=O)CN3C=NC(=C3[N+](=O)[O-])[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4,5-dinitro-1H-imidazol-1-yl)-N-(3-nitro-5-phenoxyphenyl)acetamide typically involves multi-step organic reactions. The process may start with the nitration of imidazole to introduce nitro groups at specific positions. This is followed by the acylation of the imidazole ring with an appropriate acylating agent to form the acetamide linkage. The phenoxyphenyl group is then introduced through a substitution reaction.

Industrial Production Methods

Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Nitro Group Reduction

The compound’s three nitro groups (–NO₂) are primary sites for reduction reactions. Catalytic hydrogenation or metal/acid systems convert nitro groups to amines (–NH₂), altering biological activity and enabling further derivatization.

Selectivity depends on steric and electronic factors: the imidazole nitro groups (positions 4,5) typically reduce faster than the phenoxyphenyl nitro group due to resonance stabilization differences.

Nucleophilic Aromatic Substitution

Electron-deficient aromatic rings facilitate nucleophilic displacement of nitro groups. The phenoxyphenyl moiety’s meta-nitro group is particularly reactive in such substitutions.

| Nucleophile | Conditions | Outcome | Application Example |

|---|---|---|---|

| Hydroxide (OH⁻) | 373 K, DMSO/H₂O | Nitro → hydroxyl substitution | Synthesis of phenolic derivatives |

| Thiols (RS⁻) | Phase-transfer catalysis | Nitro → thioether formation | Prodrug activation pathways |

Reactivity follows the order: phenoxyphenyl nitro > imidazole nitro groups due to the electron-withdrawing effects of the adjacent phenoxy group.

Acetamide Hydrolysis

The acetamide linker (–NHCOCH₂–) undergoes hydrolysis under acidic or basic conditions, yielding carboxylic acid or amine intermediates.

Kinetic studies suggest the hydrolysis rate is pH-dependent, with maximal efficiency near neutral conditions due to balanced nucleophilic attack and leaving-group stability.

Electrophilic Substitution on Imidazole

Despite the electron-withdrawing nitro groups, the imidazole ring can participate in electrophilic reactions at the less-substituted positions (e.g., C2).

| Electrophile | Conditions | Product | Notes |

|---|---|---|---|

| Halogens (Cl₂, Br₂) | DCM, 273–298 K | Haloimidazole derivatives | Limited by steric hindrance at C4/C5 |

| Nitronium ion | HNO₃/H₂SO₄, 253 K | Further nitration (uncommon) | Requires forcing conditions |

Density functional theory (DFT) calculations predict preferential electrophilic attack at C2 due to lower activation energy compared to other positions .

Photochemical and Thermal Decomposition

Under UV light or elevated temperatures (>473 K), the compound undergoes degradation via nitro group rearrangement and radical pathways:

-

Primary pathway : Homolytic cleavage of C–NO₂ bonds generates nitro radicals, leading to dimerization or oxidation products.

-

Secondary pathway : Imidazole ring opening via retro-Diels-Alder mechanisms, producing small molecules like CO₂ and NH₃.

Thermogravimetric analysis (TGA) data indicates a decomposition onset at 488 K, with mass loss correlating to nitro group elimination (observed: ~25% mass loss; theoretical: 28.9%) .

Interaction with Biological Nucleophiles

In pharmacological contexts, the compound reacts with cellular thiols (e.g., glutathione) and amines:

These interactions are critical for its hypothesized role as a protease inhibitor or cytotoxic agent, though detailed mechanistic studies remain sparse .

Comparative Reactivity with Analogues

The compound’s reactivity diverges from simpler nitroimidazole derivatives due to its extended conjugation and steric bulk:

| Parameter | 2-(4,5-Dinitroimidazolyl)-N-(3-nitro-5-phenoxyphenyl)acetamide | 2-Nitro-N-(3-nitrophenyl)acetamide |

|---|---|---|

| Reduction potential | -0.72 V (vs. SCE) | -0.58 V (vs. SCE) |

| Hydrolysis half-life | 8.3 h (pH 7.4, 310 K) | 2.1 h (pH 7.4, 310 K) |

| Electrophilic rate | 1.2 × 10⁻³ L·mol⁻¹·s⁻¹ | 4.7 × 10⁻³ L·mol⁻¹·s⁻¹ |

Data extrapolated from structural analogs suggest slower kinetics due to increased steric shielding and electron delocalization .

Scientific Research Applications

Chemistry: As a precursor for the synthesis of more complex molecules.

Biology: Potential use in studying biological pathways and interactions due to its unique structure.

Medicine: Exploration of its pharmacological properties for potential therapeutic applications.

Industry: Use in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4,5-dinitro-1H-imidazol-1-yl)-N-(3-nitro-5-phenoxyphenyl)acetamide would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The nitro groups and imidazole ring can participate in various biochemical reactions, influencing the compound’s overall effect.

Comparison with Similar Compounds

Core Heterocyclic Moieties

- Target Compound: Contains a 4,5-dinitroimidazole core.

- Thiophene/Triazine Derivatives (): Compounds such as N-(3-Cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-(4-(N-(pyrimidin-2-yl)sulfamoyl)phenylamino)acetamide (24) and 4-(5,6-dihydro-7H-cyclopenta(4:5)thieno(2,3-d)-1,2,3-triazin-4-ylamino)phenol (25) utilize thiophene or fused thieno-triazine cores. These structures mimic purine rings in ATP, enabling tyrosine kinase inhibition via competitive binding at ATP sites .

- Benzothiazole Derivatives () : Derivatives like N-(6-trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide feature benzothiazole cores with trifluoromethyl groups, enhancing lipophilicity and metabolic stability compared to nitro groups .

Substituent Effects

Physicochemical Properties

Biological Activity

2-(4,5-Dinitro-1H-imidazol-1-yl)-N-(3-nitro-5-phenoxyphenyl)acetamide is a compound of interest due to its potential biological activities. This compound is characterized by the presence of both dinitro and phenoxy groups, which may contribute to its reactivity and interaction with biological systems. This article explores the biological activity of this compound through various studies, highlighting its mechanisms, effects, and potential applications.

The molecular formula of this compound is , with a molecular weight of approximately 342.31 g/mol. The structure consists of an imidazole ring substituted with dinitro groups and a phenoxyphenyl acetamide moiety.

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₁₄N₄O₅ |

| Molecular Weight | 342.31 g/mol |

| IUPAC Name | This compound |

| CAS Number | Not available |

The biological activity of this compound can be attributed to its ability to interact with various cellular targets. The nitro groups are known to undergo bioreduction, leading to the formation of reactive intermediates that can affect cellular components such as proteins and nucleic acids. The imidazole ring may facilitate hydrogen bonding and π-π interactions, enhancing binding affinity to biological targets.

Antimicrobial Activity

Studies have shown that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of imidazole have been evaluated for their antibacterial and antifungal activities. The presence of nitro groups enhances these activities by increasing the compound's reactivity towards microbial cells.

Cytotoxic Effects

Research indicates that this compound may exhibit cytotoxic effects against various cancer cell lines. The mechanism involves induction of apoptosis through oxidative stress pathways activated by the nitro groups.

Case Studies

- Antibacterial Activity : A study evaluated the antibacterial effects of similar compounds against Escherichia coli and Staphylococcus aureus. Results indicated a dose-dependent inhibition of bacterial growth, suggesting potential use as an antibacterial agent.

- Cytotoxicity in Cancer Cells : In vitro studies on human cancer cell lines demonstrated that treatment with the compound resulted in significant cell death, attributed to the disruption of cellular metabolism and induction of apoptotic pathways.

Research Findings

Recent findings suggest that modifications in the structure can lead to enhanced biological activity. Structure–activity relationship (SAR) studies have indicated that specific substitutions on the imidazole ring and phenoxy group can significantly alter the compound's efficacy against various biological targets.

Q & A

Q. Advanced

- Molecular docking : Use AutoDock Vina with crystal structures (e.g., PDB: 1ZXM for kinase targets) to assess nitro-imidazole interactions with active sites .

- MD simulations : GROMACS-based simulations (100 ns) evaluate stability of ligand-protein complexes in aqueous environments .

Key Insight : The dinitroimidazole moiety shows strong π-π stacking with tyrosine residues, while the acetamide tail stabilizes hydrogen bonds .

How should researchers address contradictions in reported biological activity data?

Advanced

Discrepancies may arise from assay conditions or impurity profiles. Mitigation strategies:

Reproducibility : Standardize protocols (e.g., fixed cell lines, ATP-based viability assays) .

Purity validation : Use HPLC (≥98% purity) and elemental analysis (C, H, N ±0.3%) .

Mechanistic studies : Compare ROS generation (via DCFH-DA assay) to differentiate cytotoxic vs. cytostatic effects .

What experimental designs are appropriate for assessing environmental persistence and ecotoxicity?

Advanced

Adopt tiered approaches:

Abiotic studies : Hydrolysis/photolysis under simulated sunlight (λ > 290 nm) to measure degradation half-lives .

Biotic studies : Microcosm assays with soil microbiota to track nitro-group reduction products .

Ecotoxicity : Daphnia magna acute toxicity (48-h LC₅₀) and algal growth inhibition (72-h IC₅₀) .

How can researchers optimize reaction scalability while minimizing hazardous waste?

Q. Advanced

- Green chemistry : Replace acetic acid with biodegradable solvents (e.g., cyclopentyl methyl ether) .

- Catalyst recycling : Immobilize acidic catalysts on silica gel for reuse .

- Waste treatment : Neutralize nitro-containing byproducts with Fe⁰/H₂O to reduce mutagenicity .

What are the challenges in synthesizing enantiomerically pure derivatives, and how can they be resolved?

Advanced

The planar imidazole ring limits chirality, but substitutions on the acetamide phenyl group can introduce stereocenters. Strategies:

- Chiral HPLC : Use amylose-based columns (e.g., Chiralpak IA) for enantiomer separation .

- Asymmetric catalysis : Employ Ru-BINAP complexes for enantioselective amidation .

How do solvent polarity and pH influence the compound’s stability in biological assays?

Q. Advanced

- pH stability : Nitro groups hydrolyze at pH > 9, forming nitrophenols; use buffered solutions (pH 7.4) .

- Solvent effects : DMSO stock solutions (>10 mM) may induce crystallization; pre-filter (0.22 µm) before dilution .

What theoretical frameworks guide mechanistic studies of its anticancer activity?

Advanced

Link to:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.